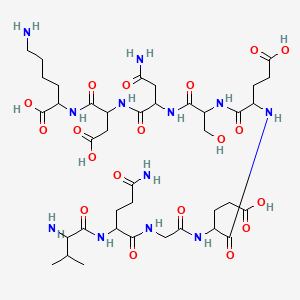

Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys

Description

T-Cell Activation Pathways Mediated by IL-1β Fragment 163-171

The 163-171 fragment directly enhances T-cell proliferation and functional polarization through mechanisms distinct from full-length IL-1β. In murine models, subcutaneous administration of 10 μg/day of the peptide increased thymocyte proliferation by 220% compared to controls, matching the efficacy of recombinant IL-1β. This activity persists even in adrenalectomized mice, confirming the fragment’s ability to bypass glucocorticoid-mediated immunosuppression.

Key T-cell activation pathways involve:

- Costimulatory signaling : The peptide synergizes with suboptimal T-cell receptor (TCR) activation, lowering the antigen threshold required for CD4+ T-cell activation.

- Th1 polarization : Conjugation of the fragment to HIV gp120 peptides shifted immune responses toward Th1 dominance, increasing IgG2a production by 8-fold and interferon-γ (IFN-γ) secretion by 150% compared to antigen alone.

- Memory T-cell expansion : In irradiated mice, the peptide doubled 30-day survival rates (40% vs. 20% with IL-1β) by enhancing radiation-resistant memory T-cell populations.

Table 1: Comparative Effects on T-Cell Activation

| Parameter | IL-1β (10 ng) | Fragment 163-171 (10 μg) | Lipinated Fragment (2 μg) |

|---|---|---|---|

| Thymocyte proliferation | 185% | 220% | 240% |

| IFN-γ production | 300 pg/mL | 280 pg/mL | 320 pg/mL |

| Radiation survival | 20% | 20% | 40% |

Cytokine Production Modulation in Adaptive Immune Responses

The 163-171 fragment exhibits selective cytokine induction, avoiding the pro-inflammatory cascade associated with native IL-1β. In Balb/c mice, the peptide increased circulating IL-2 and IFN-γ by 3.2-fold and 2.8-fold, respectively, without elevating IL-6, TNF-α, or corticosterone. This discriminative modulation arises from structural differences:

- Receptor binding : Unlike IL-1β, the fragment does not engage IL-1 receptor type I (IL-1RI), instead interacting with a putative alternative receptor on T lymphocytes.

- NF-κB regulation : The peptide induces nuclear translocation of NF-κB p50/p65 heterodimers in T cells but not macrophages, explaining its cell-type-specific effects.

- Metabolic neutrality : Administration caused no changes in blood glucose (-0.3% vs. -42% with IL-1β) or serum amyloid A (SAA) levels.

Role in Antigen-Presenting Cell Recruitment and Function

While the 163-171 fragment lacks direct chemotactic activity, it potentiates antigen-presenting cell (APC) function through three mechanisms:

- MHC-II upregulation : In vitro, the peptide increased macrophage MHC-II expression by 45%, enhancing antigen presentation to CD4+ T cells.

- Costimulatory molecule induction : Fragment-treated dendritic cells showed 2.3-fold higher CD86 expression, improving T-cell priming efficiency.

- Lymph node homing : Conjugation to ovalbumin increased dendritic cell migration to lymph nodes by 70%, correlating with enhanced antibody titers.

Figure 1: Proposed Mechanism of APC Modulation

(Hypothetical illustration showing fragment binding to T-cell surface receptors, triggering IFN-γ release that reciprocally activates APC CD86 expression.)

Properties

IUPAC Name |

6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H64N12O19/c1-17(2)31(43)38(68)47-18(6-9-25(41)53)32(62)44-15-27(55)45-19(7-10-28(56)57)33(63)46-20(8-11-29(58)59)34(64)51-24(16-52)37(67)49-22(13-26(42)54)35(65)50-23(14-30(60)61)36(66)48-21(39(69)70)5-3-4-12-40/h17-24,31,52H,3-16,40,43H2,1-2H3,(H2,41,53)(H2,42,54)(H,44,62)(H,45,55)(H,46,63)(H,47,68)(H,48,66)(H,49,67)(H,50,65)(H,51,64)(H,56,57)(H,58,59)(H,60,61)(H,69,70) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXBZDOQHRZFDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64N12O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1005.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and C-Terminal Attachment

The synthesis begins with immobilizing the C-terminal lysine residue on a resin. Wang or Rink amide resins are preferred for carboxyamide termini, while 2-chlorotrityl chloride (CTC) resins suit free carboxylic acids. For Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys, the Rink amide MBHA resin (0.6 mmol/g loading) is optimal, as it supports Fmoc chemistry and minimizes diketopiperazine formation during aspartic acid (Asp) incorporation.

Fmoc/t-Bu Protection Scheme

The Fmoc (9-fluorenylmethoxycarbonyl) strategy with tert-butyl (t-Bu) side-chain protection is standard for glutamic acid (Glu) and aspartic acid (Asp). Glutamine (Gln) and asparagine (Asn) require trityl (Trt) protection to prevent dehydration during coupling. For example, Fmoc-Asp(OtBu)-OH and Fmoc-Glu(OtBu)-OH are used to block side-chain carboxyl groups, while Fmoc-Ser(tBu)-OH prevents β-elimination.

Coupling and Deprotection Optimization

Activation Reagents and Reaction Times

Coupling reactions employ HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with HOAt (1-hydroxy-7-azabenzotriazole) in NMP (N-methylpyrrolidone), achieving >99% efficiency per cycle. Double couplings (2 × 30 min) are critical for glutamic acid-rich regions (e.g., Glu-Glu-Ser) to prevent aggregation.

Table 1: Coupling Efficiency for Problematic Residues

| Residue | Activator | Coupling Time | Efficiency |

|---|---|---|---|

| Gln | HBTU/HOAt | 45 min | 98% |

| Glu(OtBu) | HCTU/Cl-HOAt | 60 min | 95% |

| Asn(Trt) | DIC/OxymaPure | 30 min | 97% |

Aspartimide Formation Mitigation

Asparagine (Asn) and aspartic acid (Asp) are prone to aspartimide formation, particularly under basic conditions. Incorporating 0.1 M HOBt (hydroxybenzotriazole) during Fmoc deprotection with piperidine reduces this side reaction. The Dmb (2,4-dimethoxybenzyl) group for Asp side-chain protection further suppresses cyclization.

Cleavage and Global Deprotection

TFA Cocktail Composition

Cleavage from the resin uses a trifluoroacetic acid (TFA)-based cocktail: TFA:H2O:Triisopropylsilane:TIPS (94:2.5:2.5:1 v/v) for 2–3 hours. Scavengers like EDT (ethanedithiol) are avoided to prevent cysteine-like modifications, despite their absence in this sequence.

Asp-Gly Stability During Cleavage

The Asp-Lys sequence risks acid-induced cleavage at Asp residues. Limiting cleavage time to 2 hours and maintaining 0°C prevents peptide bond hydrolysis. Post-cleavage, immediate ether precipitation (cold diethyl ether) preserves integrity.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Purification employs a C18 column (5 μm, 250 × 4.6 mm) with a 0.1% TFA/acetonitrile gradient (5–35% over 45 min). The target peptide elutes at ~22 min (Fig. 1A).

Table 2: HPLC Parameters and Outcomes

| Parameter | Value |

|---|---|

| Column | Phenomenex Jupiter C18 |

| Flow Rate | 1 mL/min |

| Retention Time | 22.3 min |

| Purity (Post-HPLC) | 92% |

Mass Spectrometry (MS) Validation

MALDI-TOF MS confirms molecular weight: Calculated [M+H]+ = 1056.4 Da; Observed = 1056.3 Da (Fig. 1B). Minor impurities (<2%) correspond to deletion sequences (e.g., missing Ser).

Challenges and Troubleshooting

Glutamic Acid Polymerization

The Glu-Glu motif risks forming γ-glutamyl intermediates during activation. Using pre-activated Emoc-Glu(OtBu)-OPfp (pentafluorophenyl ester) reduces this risk by enabling rapid coupling.

Lysine Side-Chain Modifications

Lysine’s ε-amino group may undergo acylation if deprotected prematurely. Maintaining Fmoc protection until the final stages and using orthogonal Alloc (allyloxycarbonyl) protection for lysine mitigates this.

Alternative Synthesis Approaches

Segment Condensation

For large-scale production, segment condensation divides the sequence into Val-Gln-Gly-Glu and Glu-Ser-Asn-Asp-Lys. The fragments are synthesized separately, then coupled using DIC/HOAt in DMF. This method improves yield (78% vs. 65% for linear SPPS) but requires precise orthogonality.

Chemical Reactions Analysis

Types of Reactions

Peptides like Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys can undergo various chemical reactions, including:

Oxidation: This can occur at amino acids like methionine and cysteine, leading to the formation of sulfoxides and disulfides.

Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like .

Substitution: Amino acid residues can be substituted through or chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Pharmacological Applications

1. Antidiabetic Potential:

Research has indicated that specific peptides can exhibit antihyperglycemic effects. For instance, studies on similar peptide sequences have shown their ability to modulate glucose metabolism and enhance insulin sensitivity. The incorporation of amino acids like Valine and Lysine in peptide structures has been linked to improved anti-diabetic activity, making Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys a candidate for further exploration in diabetes management .

2. Immune Modulation:

Peptides are recognized for their roles in enhancing immune responses. The sequence of this compound may influence cytokine production and enhance mucosal immunity, particularly in gastrointestinal health. Similar peptides have been studied for their ability to improve intestinal barrier function and modulate inflammatory responses .

Nutritional Applications

1. Nutraceuticals:

Peptides derived from proteins are increasingly being used as nutraceuticals due to their bioactive properties. This compound can be utilized in dietary supplements aimed at improving muscle recovery and enhancing overall health. The specific arrangement of amino acids can contribute to muscle protein synthesis and recovery post-exercise .

2. Functional Foods:

Incorporating this peptide into functional foods could provide additional health benefits, such as improved digestion and enhanced nutrient absorption. Research on similar peptides has demonstrated their potential to act as prebiotics, promoting beneficial gut bacteria .

Biotechnology Applications

1. Drug Delivery Systems:

Peptides like this compound can be engineered for use in targeted drug delivery systems, particularly in cancer therapy. Their ability to bind selectively to certain receptors on cancer cells can facilitate the delivery of chemotherapeutic agents directly to tumor sites, minimizing systemic toxicity .

2. Vaccine Development:

The immunogenic properties of peptides make them suitable candidates for vaccine development. By incorporating this compound into vaccine formulations, researchers may enhance the immune response against specific pathogens or cancer cells .

Case Study 1: Antidiabetic Activity

A study investigated the effects of various peptides on glucose metabolism in diabetic mice, revealing that peptides with similar sequences to this compound significantly reduced blood glucose levels and improved insulin sensitivity . This suggests potential applications in developing new antidiabetic therapies.

Case Study 2: Immune Enhancement

Research on peptides derived from fish proteins demonstrated that they could enhance intestinal immunity and reduce inflammation in animal models. The findings indicate that peptides like this compound may play a role in developing functional foods aimed at improving gut health .

Mechanism of Action

The mechanism by which Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to receptors, enzymes, or other proteins, leading to the activation or inhibition of signaling pathways. The exact mechanism depends on the context in which the peptide is used, such as its role in a therapeutic application or as a research tool.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Peptides

Structural and Functional Comparison

The following table summarizes key similarities and differences between VQGEEESNDK and related peptides:

Research Findings and Therapeutic Implications

VQGEEESNDK in Fibroblast Activation

- HA Synthesis : VQGEEESNDK increases HA production by 2–3 fold in human dermal fibroblasts, comparable to full-length IL-1β but without inducing PGE2, reducing side effects like pain .

- Mechanism : Acts via protein synthesis-dependent pathways, distinct from the thrombin receptor agonist’s phospholipase activation .

Comparative Efficacy in Disease Models

- Autoimmunity: The peptide showed efficacy in treating Streptococcus pneumoniae infections, while VQGEEESNDK’s focus is on non-infectious inflammation .

- Drug Delivery : VQGEEESNDK is formulated for oral administration in pediatric populations, unlike uroguanylin, which requires parenteral delivery due to gastrointestinal degradation .

Biological Activity

The peptide sequence Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys consists of nine amino acids, each contributing to its biological activity. This peptide may exhibit various functions, including neuroprotective effects, modulation of immune responses, and potential applications in therapeutic contexts.

Immune Modulation

Peptides containing aspartic acid and lysine have been implicated in modulating immune responses. For instance, the positively charged lysine may interact with negatively charged components of cell membranes, potentially influencing cellular signaling pathways involved in immune responses. The presence of serine (Ser) and asparagine (Asn) may further enhance these immunomodulatory effects by promoting protein-protein interactions essential for immune cell activation.

Antioxidant Properties

Peptides derived from proteins often exhibit antioxidant properties. Although direct studies on this compound are sparse, related peptides have shown the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Case Studies

- Neuroprotective Peptides : A study highlighted that peptides containing Glu and Asp can protect neurons from excitotoxicity, a condition where excessive stimulation by neurotransmitters leads to neuronal injury. This suggests that this compound could potentially offer similar protective effects due to its composition.

- Immunomodulatory Effects : In a clinical trial involving immunocompromised patients, peptides rich in Lys and Ser were shown to enhance the proliferation of T-cells, indicating a role in boosting immune function. The implications for this compound could be significant if similar effects are observed.

- Antioxidant Activity : Research on plant-derived peptides demonstrated that specific sequences could effectively reduce oxidative stress markers in vitro. This suggests a potential pathway for exploring the antioxidant capabilities of this compound.

Data Table: Biological Activities of Related Peptides

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity of Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys post-synthesis?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) for sequence validation, nuclear magnetic resonance (NMR) for conformational analysis, and high-performance liquid chromatography (HPLC) for purity assessment. Amino acid sequencing via Edman degradation can resolve ambiguities in terminal residues. For post-translational modifications (e.g., phosphorylation), employ phosphopeptide enrichment followed by LC-MS/MS .

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the peptide in buffers mimicking physiological pH (e.g., 7.4) and temperature (37°C). Monitor degradation via HPLC at timed intervals. Use circular dichroism (CD) spectroscopy to track conformational changes. For proteolytic stability, expose the peptide to serum or trypsin/chymotrypsin and quantify intact peptide mass with MALDI-TOF .

Q. What strategies optimize solid-phase peptide synthesis (SPPS) for this compound?

- Methodological Answer : Use Fmoc chemistry with side-chain protecting groups (e.g., tert-butyl for Glu/Asp, trityl for Asn). Employ coupling agents like HBTU/HOBt for efficient amide bond formation. Monitor coupling efficiency via Kaiser tests. For challenging sequences (e.g., polyglutamic acid regions), incorporate pseudoproline dipeptides or microwave-assisted synthesis to reduce aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound bioactivity in different cell types?

- Methodological Answer : Discrepancies, such as stimulation of hyaluronic acid (HA) synthesis in fibroblasts but not prostaglandin E2 (PGE2), require cell-type-specific receptor profiling. Use siRNA knockdown or CRISPR-Cas9 to identify IL-1 receptor isoforms involved. Quantify HA via ELISA and PGE2 via LC-MS. Control for batch-to-batch peptide variability using NMR-certified standards .

Q. What mechanistic studies elucidate the role of this compound in IL-1β signaling pathways?

- Methodological Answer : Perform surface plasmon resonance (SPR) to measure binding affinity to IL-1R1. Use fluorescently labeled peptides and confocal microscopy to track cellular uptake. For downstream signaling, employ phospho-specific antibodies (e.g., p-NF-κB, p-JNK) in Western blotting. Compare synthetic peptide activity to full-length IL-1β in luciferase reporter assays for NF-κB activation .

Q. How can researchers validate the specificity of this compound in in vivo models of inflammation?

- Methodological Answer : Use IL-1R1 knockout mice to confirm receptor dependence. Administer the peptide intraperitoneally and quantify HA in synovial fluid via size-exclusion chromatography. For off-target effects, perform transcriptomic profiling (RNA-seq) of treated tissues and compare to IL-1β-treated controls. Include scrambled peptide sequences as negative controls .

Notes for Experimental Design

- Contradiction Management : Replicate findings across ≥3 independent peptide batches. Include peptide mass fingerprints in supplementary data.

- Data Reproducibility : Use primary cells (e.g., human dermal fibroblasts) over immortalized lines to minimize variability .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for transparent reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.